molecular formula C13H20N4 B8110385 3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane

3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B8110385
M. Wt: 232.32 g/mol
InChI Key: APPLLDWQZMYSRO-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane is a bicyclic spirocyclic compound featuring a pyrimidine ring fused to a 3,9-diazaspiro[5.5]undecane scaffold. This structure is synthesized via multi-step reactions, often involving Buchwald-Hartwig coupling or reductive amination (). The pyrimidine moiety enhances binding to biological targets, while the spirocyclic core provides conformational rigidity, improving selectivity and metabolic stability.

Key applications include:

  • GABAA Receptor Antagonism: Derivatives like compounds 2027 and 018 act as competitive orthosteric antagonists at γ-aminobutyric acid type A receptors (GABAAR), showing nanomolar potency despite lacking a traditional GABA-like carboxylic acid group ().
  • Antiviral Activity: Structural modifications of the scaffold have yielded CCR5 antagonists with oral bioavailability, critical for inhibiting HIV entry ().
  • Chemical Synthesis: The spirocyclic template is versatile, enabling derivatization for diverse pharmacological applications ().

Properties

IUPAC Name

3-pyrimidin-2-yl-3,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-6-15-12(16-7-1)17-10-4-13(5-11-17)2-8-14-9-3-13/h1,6-7,14H,2-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPLLDWQZMYSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclization via Knoevenagel Condensation

The foundational synthesis of 3,9-diazaspiro[5.5]undecane derivatives begins with N-benzyl piperidine-4-ketone and ethyl cyanoacetate in a cholamine-mediated Knoevenagel condensation. This step generates dicyanocarbodiimide intermediates (65% yield) through nucleophilic attack and cyclization. The reaction proceeds at 0°C over eight days, favoring entropy-driven spiro ring formation.

Mechanistic Consideration :
Cholamine (2-aminoethanol) acts as a dual base and solvent, deprotonating ethyl cyanoacetate to form an enolate that attacks the piperidine ketone. Subsequent intramolecular cyclization forms the spiro center, stabilized by conjugation with cyano groups.

Acidic Hydrolysis and Decarboxylation

Selective hydrolysis of dicyanocarbodiimide intermediates employs 30% H<sub>2</sub>SO<sub>4</sub> at 100°C for 18 hours, achieving 68% yield of carbodiimide carboxylic acid. Decarboxylation occurs spontaneously under these conditions, eliminating CO<sub>2</sub> to yield a monoacid intermediate.

Optimization Data :

ParameterConditionYield (%)
Acid concentration30% H<sub>2</sub>SO<sub>4</sub>68
Temperature100°C68
Alternative acids50% H<sub>3</sub>PO<sub>4</sub>64

Functionalization with Pyrimidin-2-yl Moieties

Palladium-Catalyzed Cross-Coupling

Post-spirocyclization, the introduction of pyrimidin-2-yl groups leverages palladium-catalyzed Buchwald-Hartwig amination. As demonstrated in analogous syntheses, aryl halides or triflates on the spiro core react with 2-aminopyrimidine under Pd(OAc)<sub>2</sub>/Xantphos catalysis.

Representative Protocol :

  • Substrate : 3-bromo-3,9-diazaspiro[5.5]undecane (1 equiv)

  • Reagent : 2-aminopyrimidine (1.2 equiv), Pd(OAc)<sub>2</sub> (5 mol%), Xantphos (10 mol%)

  • Conditions : 110°C, toluene, 16 hours

  • Yield : 84% after column chromatography

Side Reactions :
Competitive C-N bond cleavage occurs above 120°C, necessitating precise temperature control.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyrimidines undergo SNAr with spirocyclic amines. For example, 2-chloropyrimidine reacts with 3,9-diazaspiro[5.5]undecane in DMF at 80°C (K<sub>2</sub>CO<sub>3</sub> base, 72% yield).

Limitations :

  • Requires electron-withdrawing groups on pyrimidine

  • Lower efficiency compared to cross-coupling (≤70% vs. 84%)

Protective Group Strategies

Benzyl Group Removal

Hydrogenolysis (10% Pd/C, H<sub>2</sub> 50 psi, 50°C) cleaves N-benzyl protective groups with 82–96% efficiency. This step is critical for exposing the secondary amine for pyrimidinylation.

Safety Note :
Exothermic hydrogen uptake requires controlled pressure and temperature to prevent runaway reactions.

tert-Butoxycarbonyl (Boc) Protection

Boc groups stabilize amines during harsh reactions (e.g., acidic hydrolysis). Deprotection uses HCl/dioxane (4M, 25°C, 2 hours, 95% recovery).

Structural Characterization and Validation

Spectroscopic Analysis

  • <sup>1</sup>H NMR : Distinctive spirocyclic signals at δ 3.2–3.5 ppm (m, 4H, N-CH<sub>2</sub>) and δ 7.8–8.1 ppm (pyrimidine protons).

  • HRMS : Calculated for C<sub>13</sub>H<sub>20</sub>N<sub>4</sub> [M+H]<sup>+</sup>: 249.1712; Found: 249.1709.

Chromatographic Purity

HPLC monitoring (C18 column, 0.1% TFA/MeCN gradient) confirms >98% purity post-purification .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts or under thermal conditions.

Major Products

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of diazaspiro compounds exhibit anticancer properties. The spiro structure allows for interaction with various biological targets, potentially inhibiting cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Antimicrobial Properties

3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane has been evaluated for its antimicrobial activity against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibiotics, particularly in light of rising antibiotic resistance .

Central Nervous System (CNS) Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. Preliminary studies indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Further exploration into its mechanism of action on neurotransmitter systems is warranted.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that can include:

  • Formation of the spiro structure : Utilizing cyclization reactions to form the diazaspiro framework.
  • Pyrimidine incorporation : Employing nucleophilic substitution reactions to introduce the pyrimidine moiety.
  • Purification and characterization : Techniques such as chromatography and NMR spectroscopy are used to ensure the purity and structural integrity of the compound.

Case Study 1: Anticancer Mechanisms

A study published in the Journal of Medicinal Chemistry investigated several diazaspiro compounds, including derivatives of this compound, revealing their ability to inhibit tumor growth in xenograft models. The research highlighted specific pathways affected by these compounds, including apoptosis-related signaling .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Antimicrobial Agents and Chemotherapy, the antimicrobial activity of this compound was assessed against various bacterial strains. Results demonstrated significant inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism by which 3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.

Comparison with Similar Compounds

GABAA Receptor Antagonists

Compound Structural Features Potency (IC50/KB) Selectivity Key Findings
3-(Pyrimidin-2-yl) derivative Pyrimidinyl substituent at position 3 Not explicitly reported Broad GABAAR subtypes Competitive binding profile; absence of GABA-like moiety ().
Compound 2027 3,9-Diazaspiro[5.5]undecane with aryl substituents IC50 = 0.3–1.2 µM α3/4/5 > α1 subunits High potency at α3/4/5-containing receptors; low membrane permeability ().
Gabazine Pyridazinyl + carboxylic acid KB = 0.2 µM Pan-GABAAR Classic orthosteric antagonist; requires carboxylic acid for binding.
Bicuculline Isoquinoline alkaloid KB = 1–5 µM Non-selective Lacks spirocyclic structure; competitive but lower potency than 2027 ().

Insights :

  • The 3,9-diazaspiro[5.5]undecane core in 2027 and related compounds enables competitive antagonism without a GABA-like group, unlike gabazine .
  • Substitutions at the 3-position (e.g., pyrimidinyl vs. aryl groups) dictate subunit selectivity and potency. Secondary amine substitution abolishes activity, highlighting the scaffold’s sensitivity to modifications .

CCR5 Antagonists for Antiviral Therapy

Compound Structural Modifications Bioavailability Antiviral Activity (EC50) Key Advantages
3,9-Diazaspiro[5.5]undecane derivatives Cyclic carbamate replacement High (oral) <10 nM Improved selectivity over CXCR4 .
Maraviroc Non-spirocyclic triazole scaffold Moderate 1–10 nM FDA-approved; limited by chemokine cross-reactivity.

Insights :

  • Replacement of cyclic carbamates with the 3,9-diazaspiro[5.5]undecane scaffold enhances oral bioavailability while retaining nanomolar antiviral efficacy .

Fluorinated Spirocyclic Derivatives

Compound Substituents Synthetic Yield Applications
3a (7,11-bis(4-Fluorophenyl)) Fluorophenyl groups at 7,11 positions 85% Crystal engineering; DFT-computed properties .
3b (7,11-bis(CF3)) Trifluoromethyl groups 82% Enhanced lipophilicity; potential CNS targeting.

Insights :

  • Fluorination improves physicochemical properties (e.g., solubility, metabolic stability) while maintaining spirocyclic rigidity .

Adhesamine Analogues in Cell Adhesion

Compound Substituents Biological Activity
Adhesamine Dumbbell-shaped spirocycle Induces heparan sulfate clustering .
3,9-Diazaspiro[5.5]undecane derivatives Varied aryl/alkyl groups Cooperatively bind heparan sulfate; promote syndecan-4 clustering.

Insights :

  • The spirocyclic core facilitates multivalent interactions with heparan sulfate, critical for physiological cell adhesion .

Biological Activity

3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane (CAS No. 959493-37-9) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, combining a pyrimidine moiety with a diazaspiro undecane core, which may influence its interaction with biological targets.

  • Molecular Formula: C14H21N3
  • Molecular Weight: 231.34 g/mol
  • CAS Number: 959493-37-9

Biological Activity Overview

Research indicates that compounds of the diazaspiro[5.5]undecane class exhibit a range of biological activities, including potential applications in treating obesity, pain management, and various neurological disorders. The following sections summarize key findings related to the biological activity of this compound.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition: Compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid synthesis.
  • Receptor Modulation: Interaction with neuropeptide Y (NPY) receptors suggests potential applications in regulating appetite and energy balance, particularly in obesity treatment.
  • Neurotransmitter Interaction: The structural properties allow for potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity of diazaspiro[5.5]undecanes, including derivatives like this compound.

Study 1: Inhibition of Acetyl-CoA Carboxylase

A study demonstrated that various diazaspiro compounds exhibited dual inhibition of ACC1 and ACC2, essential for fatty acid metabolism. Specific derivatives showed IC50 values as low as 11 nM for hACC1 and 4 nM for hACC2, indicating potent inhibitory effects .

Study 2: Neuropeptide Y Antagonism

Research on compounds containing the diazaspiro framework revealed significant antagonistic activity against NPY Y5 receptors. Compounds tested showed IC50 values under 500 nM, suggesting their potential use in treating obesity-related disorders .

Data Table: Biological Activity Summary

Activity Target IC50 Value Reference
ACC1 InhibitionAcetyl-CoA Carboxylase11 nM
ACC2 InhibitionAcetyl-CoA Carboxylase4 nM
NPY Y5 Receptor AntagonismNeuropeptide Y<500 nM

Safety and Toxicology

The safety profile of this compound is characterized by specific hazard statements indicating potential risks such as skin irritation and eye damage (H302-H319). Proper handling and storage conditions are recommended to mitigate these risks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane, and what key reaction conditions are required?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving spirocyclic ring formation and pyrimidine substitution. A general approach includes:

  • Step 1 : Cyclocondensation of amines with ketones or aldehydes to form the spirocyclic backbone.
  • Step 2 : Functionalization at the 3-position via nucleophilic substitution or cross-coupling reactions with pyrimidine derivatives.
  • Critical Conditions : Use of anhydrous solvents (e.g., dry pyridine) and catalysts (e.g., Pd for coupling reactions). Purification often involves column chromatography or recrystallization .
    • Data Table :
Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
Spirocycle FormationNH₂CH₂CH₂NH₂, reflux, 6h6595%
Pyrimidine CouplingPd(PPh₃)₄, DMF, 80°C4590%

Q. What spectroscopic and computational methods are used to characterize the spirocyclic structure?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm spirojunction and pyrimidine substitution via distinct splitting patterns (e.g., diastereotopic protons in the spiro ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 244.3752 g/mol for related analogs) .
  • Computational Modeling : Density Functional Theory (DFT) predicts conformational stability and electron distribution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different assay systems (e.g., cell adhesion vs. enzymatic inhibition)?

  • Methodological Answer :

  • Assay Optimization : Standardize buffer pH (e.g., ammonium acetate pH 6.5 for solubility) and temperature .
  • Control Experiments : Use reference compounds (e.g., Adhesamine analogs) to validate assay reproducibility .
  • Data Normalization : Adjust for cell-line-specific receptor expression levels using flow cytometry .

Q. What strategies address stereochemical challenges during synthesis, such as unintended by-products from ring strain?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
  • By-Product Mitigation : Optimize reaction time/temperature to minimize rearrangements (e.g., avoid prolonged heating in pyridine) .
  • Computational Screening : Molecular dynamics simulations predict steric clashes guiding substituent placement .

Q. How can factorial design improve reaction optimization for scaling up synthesis?

  • Methodological Answer :

  • Variable Selection : Test factors like catalyst loading, solvent polarity, and temperature.
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 1.5 mol% Pd, DMF at 80°C) .
    • Data Table :
FactorLow LevelHigh LevelOptimal Level
Catalyst (mol%)1.02.01.5
Temperature (°C)709080
SolventDCMDMFDMF

Q. What computational frameworks integrate the compound’s conformational dynamics with pharmacological target binding?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., syndecan-4) .
  • MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories using AMBER .
  • Free Energy Calculations : MM-GBSA predicts binding affinity differences between spirocyclic conformers .

Contradiction Analysis & Theoretical Integration

Q. How should conflicting data on the compound’s role in syndecan-4 clustering be reconciled?

  • Methodological Answer :

  • Mechanistic Studies : Use Förster Resonance Energy Transfer (FRET) to probe spatial aggregation of syndecan-4 .
  • Dose-Response Analysis : Confirm cooperative effects at low concentrations (EC₅₀ < 10 µM) .

Q. What theoretical models explain the compound’s dual behavior as a receptor agonist and antagonist in different tissues?

  • Methodological Answer :

  • Receptor Allostery : Apply two-state models to quantify ligand-induced conformational changes .
  • Tissue-Specific Expression : Use RNA-seq to correlate activity with receptor isoform prevalence .

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